molecular formula C11H13ClFN B13069122 7-Chloro-5-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole

7-Chloro-5-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole

Cat. No.: B13069122
M. Wt: 213.68 g/mol
InChI Key: LBMFTIKUSIGPDL-UHFFFAOYSA-N
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Description

7-Chloro-5-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole is a synthetically modified indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmacology, known for its ability to interact with a wide range of biological targets . This particular compound features a saturated 2,3-dihydro-1H-indole core, which can influence its conformational flexibility and binding properties compared to a fully aromatic indole. The specific substitution pattern—with chloro and fluoro groups at the 5 and 7 positions—is a common strategy in lead optimization to modulate the molecule's electronic properties, lipophilicity, and metabolic stability . Furthermore, the geminal dimethyl group at the 3-position introduces steric constraints that can lock the ring in a specific conformation and enhance selectivity for target proteins. Researchers explore such dihydroindole derivatives as key intermediates or final scaffolds in developing novel therapeutic agents. The indole nucleus is prevalent in compounds with documented antiviral activity against targets such as HIV and Influenza , and is also being actively investigated for the development of new anti-tubercular agents . The structural features of this compound make it a valuable building block for constructing more complex molecules or for direct screening in biological assays aimed at oncology, infectious diseases, and other therapeutic areas.

Properties

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

7-chloro-5-fluoro-3,3,4-trimethyl-1,2-dihydroindole

InChI

InChI=1S/C11H13ClFN/c1-6-8(13)4-7(12)10-9(6)11(2,3)5-14-10/h4,14H,5H2,1-3H3

InChI Key

LBMFTIKUSIGPDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1F)Cl)NCC2(C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Halogenated anilines or indoles serve as common starting points for introducing chloro and fluoro substituents at desired ring positions.
  • Dimethylated ketones or aldehydes (e.g., 3,3-dimethyl-2-butanone) are typically employed to install the 3,3-dimethyl substituents via condensation or cyclization reactions.
  • Protecting groups such as tert-butoxycarbonyl (Boc) may be used to stabilize intermediates during multi-step syntheses.

Typical Synthetic Steps

  • Halogenation and Fluorination : Selective introduction of chlorine and fluorine atoms on the aromatic ring precedes the ring closure. Methods include electrophilic aromatic substitution or halogen exchange reactions under controlled conditions.

  • Cyclization to Indoline Core : Acid-catalyzed cyclization (e.g., Fischer indole synthesis or Sugasawa reaction) converts substituted anilines or hydrazones into the indoline framework.

  • Alkylation and Methylation : Introduction of methyl groups at the 3,3,4 positions is achieved through alkylation reactions or by using methyl-substituted ketones in the cyclization step.

  • Reduction and Functional Group Transformations : Palladium-catalyzed hydrogenation or reductive cyclization is used to reduce intermediates and finalize the dihydroindole structure.

Detailed Preparation Methodology

Representative Synthetic Route from Patent Literature

A patent (US7544685B2) describes the preparation of related 2,3-dihydroindole compounds with halogen substitutions and methyl groups, which can be adapted for the title compound:

  • Step 1: Starting from a halogenated aromatic amine (e.g., 7-chloro-5-fluoroaniline), diazotization followed by reduction yields the corresponding hydrazine intermediate.

  • Step 2: Reaction of the hydrazine with a methylated ketone (such as 3,3-dimethyl-2-butanone or acetyl chloride derivatives) under acidic conditions leads to hydrazone formation.

  • Step 3: Acid-catalyzed cyclization converts the hydrazone to the indoline core with dimethyl substitution at the 3,3 positions.

  • Step 4: Subsequent methylation at the 4-position can be achieved via alkylation using methyl iodide or related methylating agents in the presence of a base.

  • Step 5: Reduction steps involving ammonium formate and palladium on activated carbon under reflux conditions finalize the dihydroindole structure and remove protecting groups if present.

  • Step 6: Purification by extraction, washing with brine, drying over magnesium sulfate, and concentration under reduced pressure yields the target compound.

This method achieves high yields (up to 96% in some steps) and allows for regioselective substitution patterns.

Alternative Synthetic Routes

  • Fischer Indole Synthesis Variant: Starting from 4-fluoro-7-chloroaniline derivatives, condensation with methylated ketones followed by acid-catalyzed cyclization yields substituted indoles, which can be further reduced to dihydroindoles.

  • Sugasawa Indole Synthesis: Involves Friedel-Crafts acylation of halogenated anilines with chloroacetonitrile in the presence of aluminum trichloride, followed by reductive cyclization with sodium borohydride to form the indoline ring with halogen substituents.

  • Bischler Indole Synthesis: Reacting halogenated anilines with 2-bromoacetaldehyde diethyl acetal, cyclization with trifluoroacetic anhydride, and subsequent basic treatment to yield substituted indoles, which can be methylated and reduced to the target compound.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents & Conditions Advantages Limitations Yield Range
Patent Route (Hydrazone Cyclization) Halogenated aniline, methyl ketone, acid catalyst, Pd/C reduction High regioselectivity, scalable Multi-step, requires careful control Up to 96% (intermediates)
Fischer Indole Synthesis Halogenated aniline, methyl ketone, acidic reflux Well-established, versatile Longer reaction times, possible isomers Moderate to high
Sugasawa Indole Synthesis Halogenated aniline, chloroacetonitrile, AlCl3, NaBH4 Efficient for halogenated substrates Requires strong Lewis acid, handling precautions Moderate
Bischler Indole Synthesis Halogenated aniline, 2-bromoacetaldehyde acetal, TFAA, base Good for complex substitutions Multiple purification steps Moderate

Research Findings and Optimization Notes

  • Regioselectivity: Achieving selective chlorination at position 7 and fluorination at position 5 is critical. Using pre-halogenated anilines as starting materials simplifies this step.

  • Methyl Group Introduction: Using 3,3-dimethyl ketones in cyclization steps ensures the installation of two methyl groups at position 3. The third methyl at position 4 often requires separate alkylation.

  • Catalytic Reduction: Palladium on activated carbon with ammonium formate is effective for reducing intermediates without over-reduction or dehalogenation.

  • Purification: Organic phase extraction with ethyl acetate and tetrahydrofuran, washing with brine, and drying over MgSO4 are standard to isolate pure products.

  • Scale-Up Potential: The described methods are amenable to scale-up with appropriate control of temperature and reagent addition rates.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced indole derivatives .

Scientific Research Applications

7-Chloro-5-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-5-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7-chloro-5-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole can be contextualized against related indole derivatives discussed in the literature. Key comparisons are outlined below:

Substituent Effects and Reactivity

  • 5-Fluoro-1-methyl-1H-indole (7b) : Synthesized via methylation of 5-fluoroindole, this compound lacks the chloro and additional methyl groups. Its simpler structure results in lower steric hindrance and higher reactivity in electrophilic substitution reactions compared to the target compound .
  • 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole (77): Shares a chloro-substituted indole core but incorporates an imidazole moiety.

Structural Analogues with Dihydroindole Cores

  • 1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole (I) : Features a sulfonyl group and nitro substitution. The target compound’s chloro and fluoro substituents provide distinct electronic effects (σ-withdrawing, π-donating) compared to the nitro group’s strong electron-withdrawing nature .

Physicochemical Properties

A comparative analysis of key properties is summarized in Table 1:

Compound Substituents Melting Point (°C) Key Spectral Data
7-Chloro-5-fluoro-3,3,4-trimethyl-... Cl (C7), F (C5), 3×CH₃ Not reported Predicted IR: C–Cl (550–600 cm⁻¹), C–F (1200 cm⁻¹)
5-Fluoro-1-methyl-1H-indole (7b) F (C5), CH₃ (N1) 55–56 ¹H NMR: δ 3.70 (s, 3H, CH₃)
3-(1-((1H-Indol-3-yl)methyl)-... (77) Cl (C7), imidazole Not reported HRESIMS: m/z 345.0910 (M+H⁺)
2,2,4-Trimethyl-2,3-dihydro-1H... (I) 3×CH₃, isophthalate counterion Not reported ¹H NMR: δ 2.16 (s, CH₂), δ 29.95 ppm (CH₃)

Biological Activity

7-Chloro-5-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole (CAS Number: 1203683-74-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 7-Chloro-5-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole can be represented as follows:

  • Molecular Formula : C12H12ClF
  • Molecular Weight : 224.68 g/mol
  • CAS Number : 1203683-74-2

Anticancer Properties

Research indicates that 7-Chloro-5-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HCT116 (Colon Cancer)9.8Induction of apoptosis and cell cycle arrest
MDA-MB-231 (Breast Cancer)5.9Inhibition of migration and invasion
PC-3M (Prostate Cancer)6.5Disruption of cytoskeletal dynamics

These findings suggest that the compound may interfere with critical cellular processes involved in tumor progression.

The mechanisms through which 7-Chloro-5-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole exerts its biological effects include:

  • Induction of Apoptosis : The compound activates intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
  • Inhibition of Migration : It disrupts the cytoskeletal integrity necessary for cancer cell motility.
  • Cell Cycle Arrest : The compound halts the progression of the cell cycle at specific checkpoints, preventing further division and proliferation.

Study 1: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of 7-Chloro-5-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole in a murine model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased levels of apoptotic markers in tumor tissues.

Study 2: Structure-Activity Relationship (SAR)

An extensive SAR analysis was conducted to identify analogues with enhanced activity. Modifications to the indole core led to compounds with improved potency against specific cancer types. Notably, certain derivatives exhibited IC50 values below 5 µM against resistant cancer cell lines.

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